D-Luciferin sodium salt is derived from D-Luciferin, which is naturally found in fireflies. The compound is classified as a bioluminescent substrate and belongs to the category of luciferins. Its chemical structure allows it to undergo oxidation in the presence of luciferase and adenosine triphosphate (ATP), resulting in light emission.
The synthesis of D-Luciferin sodium salt involves several steps that ensure high purity and activity. The process typically includes:
The synthesis process may vary among manufacturers, but the goal remains consistent: to produce a compound with minimal impurities and maximal biochemical activity. For instance, BioThema utilizes a proprietary method that has been validated through comparative studies published in scientific literature .
D-Luciferin sodium salt has a specific molecular structure characterized by its functional groups that allow it to interact with luciferase. Its chemical formula is C₁₀H₉N₂O₃SNa, indicating the presence of sodium as a counterion.
The primary reaction involving D-Luciferin sodium salt occurs when it reacts with luciferase in the presence of ATP. This reaction can be summarized as follows:
The light emission peaks at approximately 560 nm, which is detectable using specialized imaging equipment. The intensity of the emitted light correlates directly with the activity level of luciferase, making it an effective measure for enzymatic activity in various assays .
The mechanism of action for D-Luciferin sodium salt involves its oxidation by luciferase in an ATP-dependent manner. Upon binding with luciferase, D-Luciferin undergoes a series of transformations leading to the production of oxyluciferin and light emission.
This bioluminescent reaction occurs rapidly, with light output reaching its peak within seconds after substrate addition. The efficiency of this reaction makes D-Luciferin sodium salt a preferred choice for real-time monitoring of biological processes .
D-Luciferin sodium salt has numerous applications across various scientific fields:
D-Luciferin sodium salt (C~11~H~9~N~2~O~4~S~2~Na; MW 302.3–320.32 g/mol) serves as the natural substrate for firefly luciferase (Luc), enabling a highly specific bioluminescent oxidation reaction [2] [9]. The enzymatic catalysis follows Michaelis-Menten kinetics, with a well-defined stoichiometry:D-Luciferin + O~2~ + ATP → Oxyluciferin + CO~2~ + AMP + PP~i~ + Light (560 nm)
The reaction proceeds through adenylate intermediate formation, where luciferase first activates D-luciferin’s carboxyl group via ATP-dependent adenylation. Subsequent oxygen insertion yields the excited-state oxyluciferin, which decays photonically [1] [8]. Competitive inhibitors like dehydroluciferin and L-luciferin can impair kinetics, necessitating HPLC-purified D-luciferin (≥95% purity) for optimal activity [1].
Table 1: Key Reaction Components and Their Roles
Component | Role | Reaction Phase |
---|---|---|
D-Luciferin sodium salt | Light-emitting substrate | Adenylation |
ATP | Energy source/cofactor | Intermediate formation |
O~2~ | Oxidant | Decarboxylation |
Oxyluciferin | Excited-state product | Photon emission |
Kinetic studies reveal light output proportionality to luciferase concentration when D-luciferin is in excess, enabling ultrasensitive detection of as low as 0.02 pg luciferase [9]. The reaction peaks within seconds, making it ideal for real-time reporter assays [9].
The bioluminescent emission from D-luciferin sodium salt is intrinsically ATP-dependent, requiring hydrolysis to AMP and inorganic pyrophosphate (PP~i~) for energy transfer [2] [5]. Essential cofactors include:
Table 2: Cofactor Requirements in Standard Luciferase Assay Buffers
Cofactor | Concentration | Function |
---|---|---|
MgCl~2~ | 5 mM | ATP chelation |
ATP (disodium salt) | 0.15 mM | Energy substrate |
Coenzyme A (hydrate) | 0.25 mM | Oxyluciferin displacement |
Tris-HCl (pH 7.8) | 100 mM | pH optimization |
The reaction’s reliance on ATP allows it to function as a metabolic biosensor, where light emission directly correlates with cellular ATP concentrations. At 37°C (in vivo conditions), emission shifts from yellow-green (560 nm) to red (>600 nm) due to thermal perturbation of oxyluciferin’s excited state [2] [5]. This temperature-dependent shift enables non-invasive monitoring of biological processes in living organisms, such as tumor progression or stem cell migration [5].
Emission wavelength variability in D-luciferin reactions is governed by pH-induced alterations in oxyluciferin’s electronic structure. Key molecular mechanisms include:
Table 3: pH-Dependent Spectral Properties
pH | Excitation λ (nm) | Emission λ (nm) | Oxyluciferin Tautomer |
---|---|---|---|
4.0 | 327 | 560 | Neutral (keto) |
7.8 | Not detected | 560 | Anionic (enol) |
11.0 | 385 | >600 | Phenolate |
In vivo (pH ~7.4), emission occurs at 560 nm but shifts to red (>600 nm) at 37°C due to combined thermal and microenvironmental effects [2] [5]. This redshift enhances tissue penetration depth to 3–4 cm, enabling deep-tissue bioluminescence imaging (BLI) in preclinical models [5]. Notably, D-luciferin sodium salt’s solubility (100 mg/mL in water) facilitates buffer compatibility across pH gradients, though reconstituted solutions require pH adjustment to 6.0–6.3 to prevent racemization to non-emissive L-isomers [1] [3].
Molecular Basis of Emission Variability:
This pH tunability underpins multiplexed assays where emission color reports microenvironmental conditions alongside biological activity [7].
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